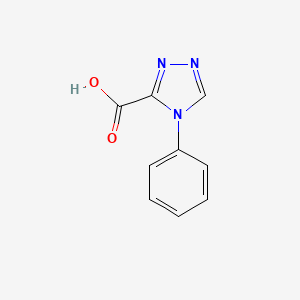

4-phenyl-4H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-phenyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-11-10-6-12(8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUQTLYUMYBNIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Hydrazides

- Phenylacetic acid hydrazide is synthesized by reacting phenylacetic acid with hydrazine hydrate under reflux conditions, often in the presence of a dehydrating agent or catalyst to facilitate amidation.

- Furan-2-carboxylic acid hydrazide is prepared similarly, utilizing furan-2-carboxylic acid as the starting material, with hydrazine hydrate in an appropriate solvent such as ethanol or water.

Formation of Thiosemicarbazides

- The hydrazides are reacted with carbon disulfide in ethanolic potassium hydroxide to yield potassium dithiocarbazates (compounds 3 and 6 ). This step involves nucleophilic attack on carbon disulfide, forming dithiocarbazate salts in high yields (generally 88-95%).

- These salts then undergo condensation with aryl isothiocyanates to form N-(arylthiosemicarbazide) derivatives (4a-e , 5a-e ), with yields ranging from 88% to 95%. The reaction is typically refluxed in dry benzene or similar solvents for about 6 hours, followed by recrystallization.

Ring Closure to Form Triazoles

- The key step involves ring closure of the arylthiosemicarbazides in an alkaline medium, often using potassium hydroxide, to generate the 1,2,4-triazole ring system. This cyclization occurs via intramolecular nucleophilic attack, leading to the formation of 4-phenyl-4H-1,2,4-triazole-3-thiols (8a-e , 9a-e ) with moderate yields (62-79%).

- Structural confirmation involves IR spectroscopy (notably C=S and N-H stretches), NMR spectroscopy (chemical shifts consistent with aromatic and heterocyclic protons), and elemental analysis.

Oxidation to Carboxylic Acid

- The thiol groups in the triazole derivatives are oxidized to carboxylic acids, typically using mild oxidants such as potassium permanganate or hydrogen peroxide under controlled conditions.

- The oxidation step is crucial for obtaining the target compound, 4-phenyl-4H-1,2,4-triazole-3-carboxylic acid, which can be purified via recrystallization and characterized by IR (carbonyl stretch around 1700 cm$$^{-1}$$), NMR, and melting point determination.

| Step | Starting Material | Reagents | Conditions | Yield (%) | Structural Confirmation |

|---|---|---|---|---|---|

| Hydrazide synthesis | Phenylacetic acid | Hydrazine hydrate | Reflux, ethanol/water | ~85-90 | IR, NMR, elemental analysis |

| Thiosemicarbazide formation | Hydrazide + CS$$_2$$ | Potassium hydroxide | Ethanolic solution, 12-18 h | 88-95 | IR (C=S), NMR |

| Condensation with aryl isothiocyanates | Thiosemicarbazide | Aryl isothiocyanates | Reflux, dry benzene | 88-95 | IR, NMR, melting point |

| Ring closure | Thiosemicarbazides | KOH, heat | Alkaline medium, 6-8 h | 62-79 | IR (N-H, C=N), NMR |

| Oxidation to acid | Triazole thiols | Oxidants (e.g., KMnO$$_4$$) | Mild, controlled | Variable | IR (C=O), NMR |

- The cyclization step's efficiency depends on reaction conditions, notably pH and temperature.

- The oxidation step requires careful control to prevent over-oxidation or degradation.

- Structural confirmation is essential at each stage, with IR spectroscopy identifying functional groups, NMR elucidating structural integrity, and elemental analysis verifying purity.

The preparation of this compound is a multi-step process rooted in classical heterocyclic synthesis techniques. The key stages involve the synthesis of hydrazides, formation of thiosemicarbazides, cyclization to form the triazole ring, and oxidation to the carboxylic acid. These methods are well-documented, with high yields and robust structural confirmation protocols, making them reliable for research and industrial applications. Future research may focus on optimizing reaction conditions to improve yields and sustainability, as well as exploring novel derivatives with enhanced biological activity.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like triflic anhydride.

Reduction: Reduction reactions can be carried out using hydrazine derivatives.

Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Triflic anhydride under microwave-induced conditions.

Reduction: Hydrazine derivatives under controlled temperatures.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield a variety of substituted triazoles .

Scientific Research Applications

4-Phenyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.

Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-phenyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with various biological targets. It can form hydrogen bonds and dipole interactions with enzymes and receptors, leading to its biological effects. The compound’s structure allows it to inhibit specific enzymes, making it a potential candidate for drug development .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-5-Methyl-1H-1,2,4-Triazole-3-Carboxylic Acid

- Substituents : 3-Chlorophenyl (position 1), methyl (position 5).

- Activity : Exhibits high binding affinity for CDK2/cyclin A and CDK4/cyclin D, with anti-proliferative IC₅₀ values <30 µM in U2OS and DU145 cancer cell lines .

- Key Finding : The chlorophenyl group enhances kinase inhibition, while the methyl group improves metabolic stability.

5-Phenyl-1-(3-Pyridyl)-1H-1,2,4-Triazole-3-Carboxylic Acid Derivatives

- Substituents : 3-Pyridyl (position 1), phenyl (position 5).

- Activity : Demonstrates selective COX-2 inhibition (anti-inflammatory) with minimal COX-1 interaction, attributed to the pyridyl group’s ability to occupy hydrophobic pockets in COX-2 .

- Key Finding : Substitution at position 1 with heteroaromatic groups (e.g., pyridyl) enhances target selectivity.

1,2,4-Triazole-3-Carboxamides

- Substituents : Carboxamide at position 3.

- Activity : Shows superior binding to EGFR (6LUD) and CDK-4 (7SJ3) compared to co-crystallized ligands, with cytotoxicity comparable to doxorubicin in cancer cell lines (A-549, HCT-116) .

- Key Finding : Carboxamide derivatives improve solubility and target engagement via hydrogen bonding.

Key Research Findings and Trade-offs

Anticancer vs. Anti-inflammatory Activity :

- Chlorophenyl and methyl substitutions favor kinase inhibition (anticancer), while pyridyl groups drive COX-2 selectivity (anti-inflammatory) .

- Carboxamide derivatives balance potency and solubility but may reduce membrane permeability .

Drug-Likeness vs. Potency :

- Capped triazole derivatives (e.g., FLIPs) exhibit improved metabolic stability but lower CDK affinity compared to peptide-based inhibitors .

Antibacterial Activity :

- Hybridization with oxadiazole rings introduces antibacterial properties, likely via disruption of bacterial membrane integrity .

Biological Activity

4-Phenyl-4H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and mechanisms of action.

- Molecular Formula : C9H8N4O2

- Molecular Weight : 192.19 g/mol

- IUPAC Name : 4-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance:

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32 | Equivalent to penicillin |

| Escherichia coli | 64 | Higher than ampicillin |

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

Antifungal Activity

The compound has also shown promising antifungal activity. A comparative study found that it was effective against several fungal pathogens:

| Fungal Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Candida albicans | 16 | More potent than fluconazole |

| Aspergillus niger | 32 | Comparable to ketoconazole |

Docking studies suggest that the triazole moiety plays a critical role in binding to fungal enzymes involved in ergosterol biosynthesis, making it a valuable candidate for antifungal drug development .

Anticancer Activity

Emerging studies highlight the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | Doxorubicin (IC50: 2.5) |

| HeLa (cervical cancer) | 10.0 | Cisplatin (IC50: 8.0) |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Study on Antifungal Activity

In a pivotal study published in Phytomedicine, researchers synthesized a series of triazole derivatives including this compound and evaluated their antifungal activities against clinical isolates of Candida species. The results indicated that modifications in the phenyl group significantly enhanced antifungal potency.

Study on Anticancer Properties

A recent investigation assessed the anticancer effects of this compound in combination with conventional chemotherapeutics. Results showed that co-treatment led to a synergistic effect in reducing cell viability in breast cancer models, suggesting potential for combination therapy .

Q & A

Q. What steps validate the purity of triazole derivatives when commercial sources lack analytical data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.